molecular formula C9H9NO5 B14562776 2-(Methoxymethyl)-6-nitrobenzoic acid CAS No. 61940-24-7

2-(Methoxymethyl)-6-nitrobenzoic acid

Cat. No.: B14562776
CAS No.: 61940-24-7
M. Wt: 211.17 g/mol
InChI Key: MOZOLZNAGUPLQY-UHFFFAOYSA-N
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Description

2-(Methoxymethyl)-6-nitrobenzoic acid is an organic compound that belongs to the class of benzoic acids It features a methoxymethyl group and a nitro group attached to a benzene ring, which is further connected to a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methoxymethyl)-6-nitrobenzoic acid typically involves the nitration of a methoxymethyl-substituted benzoic acid derivative. One common method includes the reaction of methyl 2-nitrophenylacetic acid with formaldehyde and tetrabutylammonium iodide in the presence of potassium carbonate in toluene, yielding the desired product with good efficiency .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-(Methoxymethyl)-6-nitrobenzoic acid can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Conversion to 2-(Methoxymethyl)-6-aminobenzoic acid.

    Reduction: Formation of 2-(Methoxymethyl)-6-nitrobenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Methoxymethyl)-6-nitrobenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Methoxymethyl)-6-nitrobenzoic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the carboxylic acid group can form hydrogen bonds with biological molecules. These interactions can influence various biochemical pathways, making the compound useful in research and potential therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

    2-(Methoxymethyl)benzeneboronic acid: Similar structure but with a boronic acid group instead of a nitro group.

    2-(Methoxymethyl)-6-aminobenzoic acid: Similar structure but with an amino group instead of a nitro group.

    2-(Methoxymethyl)-6-nitrobenzyl alcohol: Similar structure but with an alcohol group instead of a carboxylic acid group.

Uniqueness

2-(Methoxymethyl)-6-nitrobenzoic acid is unique due to the presence of both a methoxymethyl group and a nitro group on the benzene ring, which imparts distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound in organic synthesis and research applications.

Properties

CAS No.

61940-24-7

Molecular Formula

C9H9NO5

Molecular Weight

211.17 g/mol

IUPAC Name

2-(methoxymethyl)-6-nitrobenzoic acid

InChI

InChI=1S/C9H9NO5/c1-15-5-6-3-2-4-7(10(13)14)8(6)9(11)12/h2-4H,5H2,1H3,(H,11,12)

InChI Key

MOZOLZNAGUPLQY-UHFFFAOYSA-N

Canonical SMILES

COCC1=C(C(=CC=C1)[N+](=O)[O-])C(=O)O

Origin of Product

United States

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